Benazolin-potassium
Description
Historical Trajectories and Scientific Context of Benazolin-Potassium in Agrochemicals
The development of synthetic herbicides surged in the mid-20th century, transforming agricultural practices. scielo.br Benazolin (B1667980), the parent acid of this compound, was introduced in 1964 as a post-emergence herbicide for the control of annual broad-leaved weeds. herts.ac.uk Its introduction falls within a period of significant expansion in the agrochemical industry, which saw the development of numerous chemical families to meet the diverse needs of crop protection. scielo.brebi.ac.uk
To enhance its utility and formulation characteristics, benazolin has been converted into various derivatives, including esters and salts. bcpcpesticidecompendium.org this compound (CAS No. 67338-65-2) is the potassium salt of benazolin. google.com This, along with other forms like benazolin-ethyl (B165832) and benazolin-dimethylammonium, represents different approaches to formulating the active ingredient for effective application in crops such as cereals, soybeans, and oilseed rape. herts.ac.ukbcpcpesticidecompendium.orggoogle.comherts.ac.uk The creation of salt forms like this compound is a common practice in the agrochemical industry to improve properties such as solubility and stability for use in commercial herbicide products.
The use of benazolin and its salts is part of a broader strategy in weed management that often involves combining multiple active substances to broaden the spectrum of controlled weeds. scielo.br For instance, herbicidal compositions have been developed that include a salt of benazolin with other herbicides like dicamba (B1670444) and MCPA. googleapis.com This historical context places this compound not as a standalone compound, but as part of an evolving toolkit of chemical solutions developed to address the ongoing challenge of weed competition in crop production.
Structural Characteristics and Chemical Classifications in Relation to Biological Activity
This compound is chemically identified as potassium (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. herts.ac.ukagropages.com It is the potassium salt of its parent compound, benazolin, which is an organic acid. google.com The formation of the potassium salt involves the replacement of the acidic proton on the carboxylic acid group with a potassium ion.
| Property | Value | Source |
| Common Name | This compound | herts.ac.ukagropages.com |
| IUPAC Name | potassium (4-chloro-2,3-dihydro-2-oxo-1,3-benzothiazol-3-yl)acetate | herts.ac.ukagropages.com |
| CAS Name | potassium 4-chloro-2-oxo-3(2H)-benzothiazoleacetate | herts.ac.uk |
| CAS Number | 67338-65-2 | herts.ac.ukchemblink.com |
| Molecular Formula | C₉H₅ClKNO₃S | agropages.comchemblink.com |
| Molecular Weight | 281.76 g/mol | herts.ac.uknih.gov |
| Chemical Class | Benzothiazole (B30560) herbicide | agropages.com |
The biological activity of this compound is intrinsically linked to its molecular structure. It is classified as a synthetic auxin herbicide. herts.ac.ukherts.ac.uk This mode of action places it in the Herbicide Resistance Action Committee (HRAC) Group O and the Weed Science Society of America (WSSA) Group 4. herts.ac.ukherts.ac.uk
The core of the molecule is a 4-chloro-benzothiazolone ring system. Attached to the nitrogen atom at position 3 is an acetic acid group. herts.ac.uk This entire structure mimics the natural plant hormone indole-3-acetic acid (IAA), or auxin. google.com When absorbed by a susceptible plant, primarily through the leaves, it disrupts normal hormonal processes, leading to uncontrolled and disorganized growth, which ultimately results in the death of the weed. google.comherts.ac.uk The presence of the chlorine atom on the benzene (B151609) ring and the specific configuration of the benzothiazole structure are crucial for its herbicidal efficacy. smolecule.com Compared to other auxin herbicides like 2,4-D or dicamba, benazolin has a lower vapor pressure, making it less volatile. google.comgoogleapis.com
| Derivative | CAS Registry Number | Type |
| Benazolin | 3813-05-6 | Parent Acid |
| This compound | 67338-65-2 | Salt |
| Benazolin-ethyl | 25059-80-7 | Ester |
| Benazolin-dimethylammonium | 38561-76-1 | Salt |
Current Research Paradigms and Unexplored Domains in this compound Studies
Contemporary research involving benazolin and its salts, including this compound, is multifaceted, focusing on enhancing its properties, understanding its environmental impact, and exploring novel chemical analogues.
A significant area of current study is the development of new formulations to improve performance. For example, recent patent literature describes the creation of benazolin-choline, a different salt of benazolin. google.comgoogleapis.com This research aims to provide a substance with improved herbicidal activity, lower volatility compared to other auxin herbicides, and better compatibility in formulations with other herbicides. google.comgoogleapis.com This indicates a continued effort to refine the delivery and effectiveness of the benazolin molecule.
Another research paradigm involves investigating the effects of benazolin on non-target organisms and its environmental behavior. Studies have examined the physio-chemical and ultrastructural impacts on crops like oilseed rape (Brassica napus), finding that higher concentrations can inhibit growth, reduce chlorophyll (B73375) content, and damage cell structures. researchgate.net Research also tracks the occurrence of herbicides, including benazolin, in watersheds and assesses their potential impact on aquatic ecosystems, such as submerged plants. mdpi.com
Furthermore, scientists are actively synthesizing and testing analogues of benazolin. One study focused on creating pyridine (B92270) analogues of benazolin, specifically 5-(haloalkyl) substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives. acs.org This line of inquiry seeks to discover new compounds that may exhibit similar auxin-like herbicidal symptoms but with potentially improved activity profiles or different crop selectivities. acs.org
Unexplored domains in this compound research include a deeper understanding of its long-term ecological impact and more comprehensive data on human exposure. There is limited information available from human biomonitoring studies regarding occupational exposure to benazolin, highlighting a gap in understanding potential health risks for agricultural workers. hbm4eu.eu Additionally, while the synthesis of its precursors is well-established, recent studies have begun to explore novel applications for these intermediates, such as the self-assembly of 4-Choro-2(3H)-benzothiazolone into fluorescent structures for potential use in cellular imaging, an area far removed from its traditional role in agrochemicals. chemrxiv.org Future research could further explore the toxicological profiles of various salt forms and their comparative environmental fate.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S.K/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6;/h1-3H,4H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAQOPQXUNGRCM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClKNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217686 | |
| Record name | Benazolin-potassium [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67338-65-2 | |
| Record name | Benazolin-potassium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067338652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benazolin-potassium [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-chloro-2-oxo-2H-benzothiazole-3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENAZOLIN-POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XI83YB12B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Benazolin
Optimized Reaction Pathways for Benazolin-Potassium Synthesis
The synthesis of this compound is typically achieved through a multi-step process that begins with the formation of its ester precursor, benazolin-ethyl (B165832), followed by hydrolysis to the free acid (benazolin), and subsequent neutralization with a potassium base to yield the potassium salt. The core reaction involves the alkylation of a benzothiazolone derivative.
An established pathway involves reacting 4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazole (benzothiazolone) with ethyl chloroacetate (B1199739). smolecule.comgoogle.com This reaction is carried out in the presence of a base, such as potassium carbonate (referred to as salt of wormwood in some literature), and is catalyzed to improve efficiency. smolecule.comgoogle.com The resulting benazolin-ethyl is then hydrolyzed to produce benazolin (B1667980) acid. bcpc.org Finally, reacting the benazolin acid with a suitable potassium source, like potassium hydroxide, yields the target compound, this compound.
Catalytic Approaches in Benazolin Synthesis using Potassium Iodide
The use of a catalyst is crucial for an efficient synthesis of benazolin's precursors. Potassium iodide (KI) has been identified as an effective catalyst for the reaction between benzothiazolone and ethyl chloroacetate. smolecule.comgoogle.com The catalytic role of potassium iodide is to facilitate the nucleophilic substitution reaction. It is believed to work through an in-situ Finkelstein reaction, where the more reactive iodoacetate is formed transiently from ethyl chloroacetate, which then reacts more readily with the benzothiazolone anion. This catalytic approach significantly enhances the reaction rate. The mass ratio of potassium iodide to benzothiazolone is typically in the range of 4-6 parts per 100. google.com
Yield Enhancement and Purity Optimization Strategies
Strategies to improve the yield and purity of benazolin focus on optimizing reaction conditions. Key factors include the reaction temperature, catalyst concentration, and reaction time. By implementing a catalyzed, low-temperature approach, significant improvements in both yield and purity have been achieved. google.com For instance, a synthesis protocol reacting benzothiazolone with ethyl chloroacetate using potassium iodide as a catalyst reports achieving a product purity of up to 98.5% and a yield as high as 95%. google.com Monitoring the concentration of the starting material (benzothiazolone) and terminating the reaction when its level drops below a certain threshold (e.g., 0.3%) is a critical control point to maximize product formation and minimize impurities. google.com
Table 1: Research Findings on Benazolin Synthesis Optimization
| Parameter | Condition | Reported Outcome | Source |
| Catalyst | Potassium Iodide | Enhances reaction rate | |
| Catalyst Ratio | 4-6 g KI per 100 g benzothiazolone | Optimal for reaction efficiency | google.com |
| Temperature | 60-65 °C | High yield, improved safety | google.com |
| Reaction Time | ~4 hours | Reaction completion | google.com |
| Purity | Up to 98.5% | High-quality product | google.com |
| Yield | >90% | Efficient conversion | smolecule.comgoogle.com |
Exploration of Benazolin Derivatives and Analogues for Agrochemical Innovation
The chemical structure of benazolin, particularly its 4-chloro-2(3H)-benzothiazol-2-one scaffold, serves as a valuable starting point for the development of new agrochemicals. researchgate.net Researchers have explored modifications at the 4-chloro position to create novel derivatives with potentially enhanced or different biological activities.
One significant area of exploration involves using modern cross-coupling reactions. For example, benazolin-ethyl has been used as a substrate in Suzuki-Miyaura cross-coupling reactions to synthesize various N(3)-substituted 4-aryl (or heteroaryl)-2(3H)-benzothiazol-2-ones. researchgate.net This approach allows for the introduction of a wide range of substituents at the 4-position, creating a library of new compounds for biological screening. researchgate.net These reactions have been shown to produce derivatives in yields ranging from 44% to 98%. researchgate.net
Furthermore, analogues of benazolin have been synthesized by altering the core heterocyclic ring system. For instance, pyridine (B92270) analogues of benazolin, specifically 5-(haloalkyl) substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, have been prepared. acs.org These compounds were found to exhibit auxin-like herbicidal activity, similar to the parent compound. acs.org Such research demonstrates the potential for generating innovative agrochemicals by systematically modifying the benazolin structure. researchgate.netacs.org
Table 2: Examples of Benazolin Derivatization for Agrochemical Research
| Base Scaffold | Reaction Type | Derivative Class | Purpose | Source |
| Benazolin-ethyl | Suzuki-Miyaura Cross-Coupling | 4-Aryl-2(3H)-benzothiazol-2-ones | Create novel compounds for biological screening | researchgate.net |
| Benazolin | Heterocyclic Ring Modification | Thiazolo[4,5-b]pyridine-3(2H)-acetic acids | Synthesize pyridine analogues with herbicidal activity | acs.org |
Elucidation of Molecular and Cellular Mechanisms of Benazolin Potassium Action in Plants
Auxin Mimicry and Hormonal Pathway Disruption in Susceptible Flora
Benazolin-potassium acts as a synthetic auxin, causing uncontrolled and disorganized growth in susceptible plant species. google.com By imitating the effects of endogenous auxins like indole-3-acetic acid (IAA) at excessive concentrations, it overwhelms the plant's natural hormonal balance. researchgate.net This disruption is the foundational element of its herbicidal activity.
The molecular basis of auxin perception lies in a co-receptor complex formed by TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors. frontiersin.orgnih.gov Auxin acts as a molecular glue, promoting the interaction between these two protein families. nih.gov This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby de-repressing AUXIN RESPONSE FACTOR (ARF) transcription factors and activating auxin-responsive genes. nih.gov
While the precise binding affinity and interaction specifics of this compound with the various TIR1/AFB receptor isoforms are a subject of ongoing research, its action as an auxin mimic implies that it effectively fits into the auxin-binding pocket of the TIR1/AFB proteins. smolecule.comgoogle.com The TIR1/AFB gene family is comprised of multiple members (e.g., six in Arabidopsis), each with potentially specialized functions and expression patterns, contributing to the diverse responses to auxins in different tissues and developmental stages. frontiersin.orgelifesciences.org The specificity of synthetic auxins can be influenced by their differential affinity for various TIR1/AFB-Aux/IAA pairings. nih.gov For instance, in Arabidopsis, TIR1 and AFB2 are considered the principal auxin receptors in roots, while AFB5 is a primary target for picloram-type auxins. frontiersin.orgelifesciences.org The unique chemical structure of benazolin (B1667980), a chloro-substituted benzothiazole (B30560), is a key determinant of its biological activity and how it interacts with these receptor complexes compared to other synthetic auxins. smolecule.com
Table 1: Key Proteins in the Auxin Signaling Pathway
| Protein Family | Function | Role in Auxin Perception |
|---|---|---|
| TIR1/AFB | F-box proteins that are components of SCF E3 ubiquitin ligase complexes. | Act as the primary auxin receptors. frontiersin.orgnih.gov |
| Aux/IAA | Transcriptional repressors. | Act as co-receptors with TIR1/AFB proteins. nih.gov |
| ARF | Auxin Response Factors (transcription factors). | Regulate the expression of auxin-responsive genes. nih.gov |
The overstimulation of the auxin signaling pathway by this compound leads to a host of detrimental physiological effects. High concentrations of auxins, whether natural or synthetic, trigger abnormal and uncontrolled cell division and elongation. smolecule.comresearchgate.net This results in a variety of visible symptoms in susceptible plants, including:
Epinasty: The downward bending of leaves and stems due to more rapid growth on the upper side of the petiole.
Stem and petiole swelling and twisting.
Tissue proliferation and callus growth.
Inhibition of root elongation. cuni.cz
Premature senescence and tissue decay. researchgate.net
A significant downstream effect of auxin overstimulation is the increased production of ethylene (B1197577), a plant stress hormone. researchgate.net The over-production of ethylene contributes to the observed symptoms of epinasty and senescence. Furthermore, the hormonal imbalance can lead to an accumulation of abscisic acid (ABA), which also plays a role in growth inhibition and stress responses. researchgate.net Ultimately, the chaotic and unregulated growth depletes the plant's energy reserves and disrupts essential physiological processes, leading to its death. researchgate.net
Inhibition of Auxin Transport and its Impact on Plant Development
In addition to mimicking auxin action at the receptor level, evidence suggests that benazolin and other synthetic auxins can interfere with polar auxin transport. herts.ac.ukepo.org Polar auxin transport is the directional, cell-to-cell movement of auxin, which is crucial for establishing and maintaining developmental patterns, such as embryogenesis, organ formation, and gravitropism. univr.it This transport is mediated by specific influx and efflux carrier proteins, most notably the PIN-FORMED (PIN) and ABCB/PGP families of transporters. sonar.chfrontiersin.org
The precise mechanism by which benazolin inhibits auxin transport is not fully elucidated but may involve interactions with proteins that regulate the trafficking or activity of these transporters. sonar.ch For example, inhibitors like Naphthylphthalamic acid (NPA) are thought to act on regulators of PIN-dependent auxin transport rather than directly on the PIN proteins themselves. sonar.ch Some research points to the involvement of the actin cytoskeleton in the localization and cycling of auxin transporters, a process that can be disrupted by certain auxin transport inhibitors. univr.it The protein TWISTED DWARF1 (TWD1) has been identified as a component that mediates the action of some auxin transport inhibitors on the actin cytoskeleton. sonar.ch Disruption of the precise, directional flow of auxin leads to its improper accumulation in certain tissues and depletion in others, severely impacting plant development and contributing to the herbicidal effect.
Identification and Characterization of this compound's Primary Molecular Targets
The primary molecular targets of this compound are the core components of the auxin signaling pathway. google.comepo.org
Primary Targets:
TIR1/AFB Auxin Receptors: These F-box proteins are the direct receptors for auxin. frontiersin.orgnih.gov this compound's ability to mimic auxin indicates it binds to these proteins, initiating the degradation of Aux/IAA repressors. smolecule.comgoogle.com The family of TIR1/AFB proteins represents a class of primary targets, with different isoforms potentially exhibiting varying affinities for benazolin. elifesciences.org
Associated Molecular Components:
Aux/IAA Proteins: As co-receptors, these proteins are essential for the perception of the auxin signal. The auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins is the central event in the signaling cascade. nih.govnih.gov
Auxin Transport Proteins (e.g., PINs, ABCBs): While perhaps not a direct binding target in the same manner as the TIR1/AFB receptors, the system of polar auxin transport is a key target of disruption. herts.ac.ukepo.org The herbicidal effects are compounded by the inhibition of the proper distribution of both endogenous and synthetic auxins.
Table 2: Investigated Molecular Targets of Auxin Mimics
| Target | Class | Implied Role in this compound Action | Research Findings |
|---|---|---|---|
| TIR1/AFB Proteins | F-box Protein / Auxin Receptor | Primary binding site for initiating auxin response. frontiersin.orgnih.gov | Different TIR1/AFB members have specialized and overlapping functions in auxin-regulated development and exhibit differential sensitivity to various auxins. elifesciences.org |
| PIN Proteins | Auxin Efflux Carrier | Disruption of their function leads to inhibited polar auxin transport. sonar.ch | Localization and activity are critical for directional auxin flow; can be indirectly affected by auxin transport inhibitors. univr.itsonar.ch |
| TWD1 | Immunophilin-like protein | May mediate the effect of auxin transport inhibitors on the actin cytoskeleton. sonar.ch | TWD1 is required for the action of some auxin transport inhibitors and influences the localization of auxin efflux transporters. sonar.ch |
| ABCB Transporters | ATP-binding cassette transporter | Function as auxin exporters and are targets of some auxin transport inhibitors. frontiersin.org | Identified as key targets for certain synthetic auxin transport inhibitors like BUM. frontiersin.org |
Investigating the Metabolism and Translocation of Benazolin in Plant Systems
Differential Uptake and Systemic Distribution in Target and Non-Target Plant Species
The selective action of benazolin (B1667980) is partly explained by the varying rates at which it is absorbed and translocated in different plant species. cdnsciencepub.com Studies comparing the susceptible wild mustard (Brassica kaber) with tolerant rape species (Brassica napus and Brassica campestris) have shown marked differences in the mobility and accumulation of the herbicide. cambridge.org
The mobility of ¹⁴C-labeled benazolin was found to be significantly greater in the susceptible wild mustard compared to the tolerant rape species following application to the leaves. cambridge.org This differential rate of transport to sensitive meristematic tissues is a key factor in the herbicide's selectivity. cambridge.org
Benazolin can be absorbed by plants through both their leaves and roots. cambridge.org
Foliar Absorption: When applied to the foliage, benazolin penetrates the leaf cuticle and enters the plant's vascular system. The efficiency of this uptake can vary between species and is influenced by factors such as leaf morphology. cdnsciencepub.com Studies have shown that after foliar application, the compound is mobile within the plant. cambridge.org
Root Absorption: Following application to the soil or a hydroponic medium, benazolin is readily taken up by the roots. Once absorbed, it is transported upwards to the foliage through the xylem. cambridge.org Research has confirmed the presence of the labeled compound in the foliage of Brassica species after root treatment, indicating efficient root-to-shoot transport. cambridge.org
Once inside the plant, benazolin is translocated systemically. As a moderately polar weak acid, it is capable of moving through both the xylem and the phloem. oup.comcambridge.org This allows for comprehensive distribution throughout the plant from either foliar or root application. cambridge.org
In the susceptible wild mustard, the translocated benazolin tends to accumulate in areas of active growth, such as young leaves, the stem, and the stem apex. cambridge.org This targeted accumulation at sensitive meristematic sites contributes significantly to its herbicidal effect. cambridge.org In contrast, transport is less extensive in tolerant rape species like Brassica napus and Brassica campestris. cambridge.org Interestingly, following leaf application, a greater amount of the labeled compound was exuded from the roots of wild mustard than from the rape species, a phenomenon that did not appear to be correlated with the herbicide's selectivity. cambridge.org
| Plant Species | Susceptibility | Mobility of ¹⁴C-Benazolin | Primary Accumulation Sites |
|---|---|---|---|
| Wild Mustard (Brassica kaber) | Susceptible | More mobile | Young leaves, stem, stem apex |
| Rape (Brassica napus, Brassica campestris) | Tolerant | Less mobile | Less accumulation in meristematic sites |
Biotransformation Pathways and Metabolite Profiling in Planta
Plants can metabolize benazolin into various other compounds, a process crucial for detoxification. This biotransformation typically involves the conversion of the parent molecule into more polar, water-soluble conjugates that can be more easily sequestered or degraded.
Upon entering the plant, benazolin-ethyl (B165832) is first rapidly hydrolyzed to its active form, benazolin acid. oup.comnih.gov Following this initial step, the benazolin acid undergoes extensive metabolism through several pathways. nih.gov
The primary mechanism of detoxification is the formation of conjugates. 9ele.com In soybeans, two major metabolites have been identified as an aspartate conjugate and a malonyl-beta-glucose ester of benazolin acid. nih.gov The formation of these conjugates renders the herbicide more polar. nih.gov Another minor metabolic pathway that has been noted is the hydroxylation of the aromatic ring of the benazolin acid molecule. 9ele.com
The metabolic derivatives of benazolin are generally considered to be less toxic than the parent compound. cambridge.org Studies on Brassica species revealed that benazolin was rapidly metabolized into four distinct derivatives. cambridge.org These metabolic changes are a key component of the tolerance mechanism in species like Brassica napus. While specific differences in the rates and types of metabolism were observed, they were not considered sufficient on their own to fully explain the selectivity between susceptible and tolerant species. cambridge.org Negligible amounts of ¹⁴CO₂ were released by the plants, indicating that the cleavage of the benzothiazole (B30560) ring is not a significant metabolic pathway in these species. cambridge.org
Physiological and Ultrastructural Responses to Benazolin-Potassium Exposure in Brassica napus
Exposure to benazolin, even in tolerant species like Brassica napus (oilseed rape), can induce a range of physiological and ultrastructural changes, particularly at higher concentrations. pjoes.compjoes.com
Studies on four cultivars of Brassica napus revealed that increasing concentrations of benazolin led to growth inhibition. pjoes.comresearchgate.net The herbicide was found to inhibit the net photosynthetic rate, chlorophyll (B73375) content, and chlorophyll fluorescence values. pjoes.compjoes.com It also reduced the activities of antioxidant enzymes. pjoes.com
At a cellular level, benazolin exposure led to increased lipid peroxidation and the accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the roots. pjoes.compjoes.com This oxidative stress caused damage to the ultrastructure of vital organelles. Specifically, microscopic analysis showed damage to the chloroplasts and mitochondria in the mesophyll cells of the rape seedlings. pjoes.compjoes.compjoes.com
| Parameter | Observed Effect |
|---|---|
| Plant Growth | Inhibited at higher concentrations |
| Photosynthesis | Net photosynthetic rate inhibited |
| Chlorophyll Content | Reduced |
| Antioxidant Enzymes | Activities inhibited |
| Lipid Peroxidation & ROS | Increased |
| Cellular Ultrastructure | Damage to chloroplasts and mitochondria |
Environmental Biogeochemistry and Ecological Fate of Benazolin Potassium
Soil Adsorption, Desorption, and Mobility Dynamics
The movement and retention of benazolin-potassium in the soil are critical determinants of its potential to leach into groundwater and its availability for microbial degradation. As an acidic herbicide with a pKa of 3.04, benazolin (B1667980) exists predominantly in its anionic form at common soil pH values (pH 5-8), which generally leads to a high potential for leaching. researchgate.net
The sorption of benazolin to soil particles is significantly influenced by soil organic matter content and pH. Studies on the closely related herbicide bentazone, also a weak acid, show that its sorption is a function of both organic matter and pH, with the organic matter-normalized partition coefficients (Koc) for the neutral and anionic forms being markedly different. nih.gov For benazolin, interactions with soil organic matter can occur through hydrophobic interactions of its aromatic ring structure or through reactions of its carboxylic group with functional groups in the organic matter. epa.gov
Research indicates that freshly introduced organic matter, such as that from crop residues, has a higher affinity for benazolin and its metabolites compared to older, more humified organic matter. epa.gov However, a direct correlation between higher total organic carbon content and increased sorption capacity is not always observed, suggesting that the quality and reactivity of the organic matter are crucial. epa.gov
Table 1: Physicochemical Properties Influencing Herbicide Sorption (General principles applicable to acidic herbicides like benazolin)
| Soil Parameter | Influence on Sorption | Mechanism |
| Organic Matter | Generally increases sorption | Provides surfaces for hydrophobic and other chemical interactions. epa.gov |
| pH | Decreases sorption as pH increases | At higher pH, the anionic form of the herbicide is more prevalent, leading to greater repulsion from negatively charged soil colloids. nih.gov |
| Clay Content | Can contribute to sorption | Provides surfaces for potential binding, although organic matter is often the primary sorbent. |
This compound's anionic nature at typical soil pH levels suggests a high potential for mobility and leaching into subsurface environments. researchgate.net However, field and laboratory studies have shown variable results regarding its actual translocation.
Lysimeter studies with sandy and loamy soils have, in some cases, detected only minimal amounts of benazolin and its metabolites in the leachate, with the majority of the applied substance remaining in the topsoil layer. epa.gov In contrast, other lysimeter experiments have recorded significant amounts of benazolin and its metabolites in the leachate, highlighting the variability that can occur under different environmental conditions. researchgate.net
Soil column experiments have demonstrated that the incorporation of maize straw into the soil leads to a pronounced retention of benazolin and its metabolites in the upper soil layers, thereby reducing leaching. epa.govfrontiersin.org In luvisol columns amended with maize straw, less than 0.5% of the applied radioactivity was found in the leachate, compared to 1.8% in unamended columns. frontiersin.org Furthermore, no parent benazolin was detected in the leachate from the amended columns, indicating enhanced degradation. frontiersin.org
Table 2: Summary of Benazolin Leaching Study Findings
| Study Type | Soil Type(s) | Key Findings on Leaching | Reference |
| Lysimeter | Sandy and Loamy | Minute quantities of benazolin and metabolites detected in leachate; majority retained in the topsoil. | epa.gov |
| Lysimeter and Suction Bases | Not specified | High amounts of benazolin and metabolites found in leachate, with large variability. | researchgate.net |
| Soil Column | Luvisol, Cambisol, Chernozem | Amendment with maize straw significantly increased retention of benazolin and its metabolites in the topsoil layers. | epa.govfrontiersin.org |
Microbial Degradation Pathways in Terrestrial and Aquatic Ecosystems
Microbial degradation is a key process in the dissipation of benazolin in the environment. The typical half-life (DT50) for the complete degradation of benazolin acid in soil is approximately 21 days, with a reported range of 14 to 100 days, classifying it as non-persistent. researchgate.net
While specific microorganisms that degrade this compound in soil are not extensively documented, research on the degradation of benazolin-ethyl (B165832) provides significant insights. A bacterial strain, Methyloversatilis sp. cd-1, isolated from activated sludge, has been shown to be capable of degrading benazolin-ethyl. nih.gov The initial step in this degradation pathway is the cleavage of the ester bond to form benazolin, the parent acid of this compound. nih.gov This suggests that esterase enzymes are crucial for the initial breakdown of benazolin-ethyl.
Following the formation of benazolin, Methyloversatilis sp. cd-1 further degrades it through demethylation. nih.gov While the specific enzymes responsible for the subsequent ring cleavage of the benzothiazole (B30560) structure in benazolin have not been fully elucidated, studies on other benzoxazolinones have identified enzymes such as amidohydrolase and 2-aminophenol (B121084) 1,2-dioxygenase as key components in their degradation pathways. epa.govnih.gov These enzymes hydrolyze the ring structure, making it susceptible to further breakdown. epa.govnih.gov
The rate of biodegradation of benazolin is influenced by various environmental factors, with soil moisture and temperature being critical. For many herbicides, higher temperatures generally accelerate degradation by increasing microbial metabolism and the rates of chemical reactions, up to an optimal point. mdpi.com Similarly, adequate soil moisture is essential for microbial activity and can facilitate the chemical hydrolysis of pesticides. mdpi.com
In the case of benazolin-ethyl, the degradation to the more stable benazolin acid is relatively rapid, with a half-life of 1-3 days. researchgate.net The subsequent degradation of benazolin acid follows, with the reported DT50 in soil ranging from 14 to 100 days. researchgate.net This degradation proceeds through decarboxylation, leading to the formation of 4-chloro-2-oxobenzothiazolin, followed by dechlorination and eventual ring cleavage. researchgate.net The wide range in reported half-lives suggests a strong dependency on local soil and climatic conditions.
Table 3: Reported Degradation Half-Lives (DT50) for Benazolin and Related Compounds
| Compound | Matrix | Half-Life (DT50) | Reference |
| Benazolin acid | Soil | 14-100 days (Typical: 21 days) | researchgate.net |
| Benazolin-ethyl | Soil | 1-3 days (to benazolin acid) | researchgate.net |
Role of Dissolved Organic Matter and Crop Residues on Benazolin Mobility and Bioavailability
Dissolved organic matter (DOM) and the incorporation of crop residues into the soil play a significant role in the environmental fate of this compound, primarily by decreasing its mobility and bioavailability. researchgate.netresearchgate.net
The addition of maize straw to soil has been shown to increase the amount of dissolved organic carbon and enhance the formation of non-extractable residues of benazolin and its metabolites. researchgate.netresearchgate.net This indicates that the fresh organic matter from crop residues provides additional binding sites for the herbicide, leading to its increased retention in the soil. epa.govfrontiersin.org Soil column experiments have confirmed that this increased retention leads to a decrease in the leaching of benazolin. frontiersin.org
Furthermore, the incorporation of crop residues can stimulate soil microbial activity. frontiersin.org This enhanced microbial activity can lead to a more rapid degradation of benazolin. frontiersin.org It appears that the fresh dissolved organic matter from crop residues enhances the metabolism of dissolved benazolin before it can be transported to deeper soil layers. frontiersin.org This combined effect of increased sorption and enhanced degradation ultimately reduces the mobility and bioaccessibility of benazolin in the soil environment. researchgate.netresearchgate.net
Facilitated Transport Mechanisms by Dissolved Organic Matter
The mobility of this compound in the environment can be significantly influenced by its interaction with dissolved organic matter (DOM). DOM, consisting of a complex mixture of humic and fulvic acids and other soluble organic compounds, can act as a carrier for pesticides, a phenomenon known as facilitated transport or co-transport.
Research on the broader class of acidic herbicides, including benazolin, suggests that the potential for co-transport with DOM exists. This is particularly relevant as the mineralization of crop residues can lead to an increase in dissolved organic carbon, which could associate with the herbicide and enhance its translocation through the soil profile. oup.comoup.com
However, studies investigating the fate of benazolin in soil columns amended with fresh organic matter, such as maize straw, have indicated a more complex relationship. While the addition of organic matter increases the amount of dissolved organic carbon, it does not necessarily lead to enhanced leaching of benazolin. oup.com In fact, one study observed that fresh dissolved organic matter did not appear to facilitate the translocation of benazolin. oup.com Instead, a higher retention of benazolin and its metabolites was observed in the upper layers of soil columns that had been amended with straw. oup.comnih.gov This suggests that benazolin has a higher affinity for the solid fresh organic matter than for the dissolved fraction, which can limit its mobility. oup.com The interaction between benazolin and soil organic matter can occur through various mechanisms, including hydrophobic interactions of its aromatic ring structure or reactions of its carboxylic group with functional groups on the organic matter. oup.com
Table 1: Factors Influencing this compound Interaction with Dissolved Organic Matter
| Factor | Influence on Interaction | Research Findings |
| Type of Organic Matter | The quality and state (solid vs. dissolved) of organic matter are crucial. | Benazolin shows a higher affinity for solid fresh organic matter over dissolved organic matter, leading to increased retention rather than facilitated transport. oup.com |
| Binding Mechanisms | Hydrophobic interactions and reactions with functional groups are key. | The aromatic ring and carboxylic group of benazolin can bind to soil organic matter. oup.com |
| Microbial Activity | Increased microbial activity due to fresh organic matter can alter transport dynamics. | Enhanced microbial degradation can reduce the amount of benazolin available for transport. oup.com |
Alterations in Metabolic Properties Due to Organic Matter Interactions
The interaction of this compound with organic matter profoundly impacts its metabolic fate in the environment, primarily by influencing microbial activity. The introduction of fresh organic material, such as crop residues, can stimulate the soil microbial community, leading to an accelerated degradation of the herbicide.
Studies have shown that the incorporation of maize straw into soil columns leads to an enhanced degradation of benazolin, producing metabolites that exhibit different sorption behaviors compared to the parent compound. oup.comnih.gov This alteration in metabolic activity is a direct consequence of the fresh dissolved organic matter enhancing the microbial population and their enzymatic activities. oup.com The increased microbial activity leads to a more rapid breakdown of the herbicide, thereby reducing its persistence in the soil. oup.com
The degradation pathway of benazolin acid in soil involves processes such as decarboxylation, which leads to the formation of its first metabolite, 4-chloro-2-oxobenzothiazolin (thiazolin), followed by dechlorination and eventual cleavage of the aromatic ring. oup.com The presence of ample organic matter as a carbon source for microorganisms can expedite these metabolic processes. Research on the biodegradation of benazolin-ethyl, a related compound, has identified benazolin as the initial degradation product through the cleavage of the ester bond. nih.gov This benazolin is then further metabolized by microorganisms. nih.gov While specific studies detailing the complete metabolic pathway of this compound in the presence of varying types of organic matter are limited, the existing evidence strongly suggests that organic matter acts as a catalyst for its microbial degradation.
Table 2: Impact of Organic Matter on Benazolin Metabolism
| Parameter | Effect of Organic Matter Addition | Key Findings |
| Degradation Rate | Increased | Enhanced microbial activity due to fresh organic matter accelerates the breakdown of benazolin. oup.com |
| Metabolite Formation | Altered | Produces metabolites with different sorption characteristics than the parent compound. oup.comnih.gov |
| Persistence | Decreased | The stimulation of microbial populations leads to a shorter half-life of benazolin in the soil. oup.com |
Water Persistence and Degradation
The persistence and degradation of this compound in aquatic environments are governed by abiotic processes such as hydrolysis and photolysis, as well as by microbial biodegradation. However, specific data on the aqueous hydrolysis and photolysis of the potassium salt are notably scarce.
Data for this compound from the Agriculture and Environment Research Unit (AERU) indicates that the aqueous hydrolysis half-life (DT₅₀) at 20°C and pH 7 is not available. herts.ac.uk This lack of specific data for the potassium salt makes it necessary to consider the properties of the parent acid, benazolin, while acknowledging potential differences. Benazolin is an acidic herbicide with a pKa of 3.04, meaning it will exist predominantly in its anionic form in most environmental waters (pH 5-8). oup.com This high water solubility suggests a potential for mobility in aquatic systems.
While specific kinetic data for hydrolysis and photolysis of this compound in water is limited, the degradation of the benazolin acid in soil is reported to have a half-life ranging from 14 to 100 days. oup.com In aquatic systems, biodegradation is also expected to be a significant degradation pathway. Studies on the biodegradation of benazolin-ethyl have shown that it is readily degraded by microorganisms, with the first step being the formation of benazolin. nih.gov This suggests that benazolin itself is susceptible to further microbial breakdown in water, although specific rates for this compound are not well-documented.
Given the absence of comprehensive data, further research is needed to fully characterize the persistence and degradation kinetics of this compound in various aquatic environments to accurately assess its potential ecological risk.
Table 3: Available Data on Benazolin Degradation
| Parameter | Value | Source |
| Aqueous Hydrolysis DT₅₀ (this compound) | Data not available | AERU herts.ac.uk |
| Soil Degradation DT₅₀ (Benazolin acid) | 14 - 100 days | Berns et al. (2007) oup.com |
| Biodegradation of Benazolin-ethyl | Rapid degradation to benazolin by Methyloversatilis sp. | PubMed nih.gov |
Advanced Analytical Methodologies for Benazolin Potassium and Its Metabolites
Chromatographic Separation Techniques for Benazolin (B1667980) and its Esters
Chromatographic techniques are fundamental in the analysis of benazolin and its esters, providing the necessary separation from complex matrix components before detection. Both gas chromatography (GC) and liquid chromatography (LC) have been successfully applied.
Gas chromatography, often coupled with an electron capture detector (GC-ECD) or a flame ionization detector (GC-FID), is a well-established method for the analysis of benazolin-ethyl (B165832), the ester form of benazolin. oup.comnih.gov For instance, a method for determining benazolin-ethyl residues in soil and rape seed samples using GC-ECD has been developed, achieving limits of quantification of 0.005 mg/kg for both matrices. nih.govresearchgate.net The linearity of this method is excellent, with a correlation coefficient of 0.999. ifoodmm.com Another study established a GC-MS method for the determination of trace impurities in benazolin, demonstrating good separation of the main components from impurities. aidic.it The retention time for benazolin under specific GC conditions was found to be 4.2 minutes. aidic.it
High-performance liquid chromatography (HPLC) is another powerful tool for benazolin analysis, particularly for its applicability to a wider range of compounds without the need for derivatization. HPLC methods coupled with UV detection have been reported for the determination of benazolin-ethyl residues in soil. nyxxb.cn One such method used a methanol-water mobile phase and UV detection at 225 nm, achieving a limit of quantification of 0.05 mg/kg. nyxxb.cn HPLC has also been used in the macro analysis of benazolin-ethyl. oup.com
Table 1: Comparison of GC and LC methods for Benazolin Analysis
| Technique | Analyte | Matrix | Detector | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| GC-ECD | Benazolin-ethyl | Soil, Rape Seed | ECD | 0.005 mg/kg | nih.govresearchgate.net |
| GC-MS | Benazolin | Technical Grade | MS | Not Reported | aidic.it |
| HPLC-UV | Benazolin-ethyl | Soil | UV | 0.05 mg/kg | nyxxb.cn |
Analyzing benazolin and its metabolites in complex matrices like soil and plant tissues presents significant challenges due to the presence of interfering substances. mdpi.com Effective sample preparation is therefore a critical step to ensure accurate and reliable results.
For soil analysis, extraction methods often involve solvents like a methylene (B1212753) chloride-methanol mixture or methanol-water followed by liquid-liquid partitioning with dichloromethane. oup.comnyxxb.cn To minimize matrix effects and improve selectivity, a cleanup procedure using solid-phase extraction (SPE) is commonly implemented. oup.com Florisil and primary secondary amine (PSA) cartridges have been investigated for this purpose. oup.commdpi.com For instance, a method for analyzing benazolin-ethyl in soil involved extraction with a methanol-water solution, followed by cleanup with a PSA cartridge, achieving recoveries above 85.89%. oup.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, has also been adapted for soil samples, offering a simpler and faster alternative to traditional methods. mdpi.comtandfonline.com
In plant tissues, such as rape seed, extraction with ethyl acetate (B1210297) has proven effective, with subsequent cleanup using SPE. oup.com For the analysis of polar metabolites of benazolin-ethyl in soybean, a Bligh-Dyer extraction followed by solvent partitioning, preparative thin-layer chromatography (TLC), and reverse-phase HPLC with ion suppression has been used. nih.gov The analysis of plant tissue provides crucial information on the nutrient status of crops and can help in diagnosing nutrient deficiencies or antagonisms. cawood.co.uk
Table 2: Sample Preparation Methods for Benazolin in Complex Matrices
| Matrix | Extraction Solvent | Cleanup Method | Key Findings | Reference |
|---|---|---|---|---|
| Soil | Methanol-water (1/1, v/v) | Liquid-liquid partition with dichloromethane, PSA cartridge | Recoveries > 85.89% | oup.com |
| Soil | Methylene chloride-methanol (9:1, V/V) | Not specified | Recoveries of 85.1% to 106.6% | nyxxb.cn |
| Rape Seed | Ethyl acetate | Shaking and ultrasonic extraction | Fortified recoveries > 96.41% | oup.com |
| Soybean (for polar metabolites) | Bligh-Dyer extraction | Solvent partitioning, preparative TLC, reverse-phase HPLC | Successful isolation of aspartate and malonyl-beta-glucose conjugates | nih.gov |
Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Quantification
Mass spectrometry, particularly when coupled with chromatographic separation, provides unparalleled sensitivity and selectivity for the identification and quantification of benazolin and its metabolites.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the confirmatory analysis of benazolin-ethyl residues. oup.comnih.gov It has been used to confirm the presence of benazolin-ethyl in real samples from dissipation and final residue studies. oup.com A GC-MS method has also been developed to identify and quantify impurities in technical benazolin, demonstrating its utility in quality control. aidic.it The mass spectrum of benazolin shows characteristic fragment ions that allow for its unambiguous identification. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing a wide range of pesticides, including benazolin, in various matrices due to its high sensitivity and specificity. lcms.czshimadzu.com A QuEChERS method combined with LC-MS/MS has been developed for the simultaneous determination of benazolin-ethyl and other herbicides in rape and soil. tandfonline.com This method achieved recoveries between 74.7% and 110.0% with good precision. tandfonline.com LC-MS/MS is particularly advantageous for analyzing polar and thermally labile metabolites that are not amenable to GC analysis. nih.gov
Table 3: Performance of MS-based Methods for Benazolin Residue Analysis
| Technique | Analyte | Matrix | Recovery Rate | Relative Standard Deviation (RSD) | Reference |
|---|---|---|---|---|---|
| GC-MS | Benazolin-ethyl | Soil, Rape Seed | Not explicitly stated for GC-MS confirmation | Not explicitly stated for GC-MS confirmation | oup.comnih.gov |
| LC-MS/MS | Benazolin-ethyl | Rape, Soil | 74.7% - 110.0% | < 9.1% | tandfonline.com |
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of unknown metabolites. Its ability to provide accurate mass measurements allows for the determination of elemental compositions, which is crucial for structure elucidation. europa.eu
In the study of benazolin-ethyl metabolism in soybean, fast atom bombardment mass spectrometry (FAB-MS) with accurate mass determination was used to characterize two major polar metabolites as an aspartate conjugate and a malonyl-beta-glucose ester of benazolin acid. nih.gov More recently, techniques like UPLC-MS have been employed to discover and identify novel brassinosteroids in plant tissues, demonstrating the power of HRMS in metabolomics. frontiersin.org The metabolites of benazolin-ethyl produced during its degradation by a bacterial strain have been identified using MS/MS and GC-MS, with product A being identified as benazolin. researchgate.net Another study used high-performance liquid chromatography coupled with precursor ion scan-mass spectrometry (LC-PIS-MS) and high-resolution MS/MS analysis to identify benzimidazole (B57391) metabolites in pig serum. nih.gov
Spectroscopic and Other Advanced Detection Principles
While chromatographic and mass spectrometric techniques are the most common, other detection principles have also been explored for the analysis of benazolin and related compounds.
An electron capture detector (ECD) is highly sensitive for halogenated compounds and is therefore well-suited for the detection of benazolin-ethyl, which contains a chlorine atom. oup.comnih.govifoodmm.com Methods using GC-ECD have achieved low limits of detection, making them suitable for residue analysis. nih.govresearchgate.net
UV detectors are commonly used with HPLC for the analysis of benazolin, as the molecule contains a chromophore that absorbs UV light. nyxxb.cn A method using HPLC with UV detection at 225 nm has been successfully applied to the analysis of benazolin-ethyl in soil. nyxxb.cn
Fluorescence and UV-Vis spectra have been used to characterize dissolved organic matter in soil, which can influence the fate and transport of herbicides like benazolin. researchgate.net While not a direct detection method for benazolin itself, understanding the spectral properties of the soil matrix is important for developing effective analytical methods. researchgate.net
Quality Assurance and Validation of Analytical Protocols for Environmental and Biological Studies
The reliability and accuracy of data generated from the analysis of benazolin-potassium and its metabolites in environmental and biological samples are paramount for accurate risk assessment and regulatory compliance. To ensure the integrity of these results, robust quality assurance (QA) and validation of analytical protocols are essential. standardmethods.orgumn.edu These procedures are established through internationally recognized guidelines, such as those provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Commission (SANTE). wjarr.comeuropa.eueuropa.eueurl-pesticides.eu
A comprehensive validation of an analytical method demonstrates its suitability for the intended purpose. netpharmalab.es This involves evaluating several key performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of this compound and its metabolites in complex matrices like soil, water, and biological tissues. standardmethods.orgwjarr.com
The validation process encompasses the assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wjarr.comeuropa.euich.org Each of these parameters provides critical information about the performance of the analytical method.
Specificity and Selectivity
Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.com For the analysis of this compound, this means the method must be able to distinguish and quantify the parent compound and its key metabolites without interference from other substances in the sample extract. Chromatographic techniques, particularly when coupled with mass spectrometry (LC-MS/MS or GC-MS/MS), offer high selectivity for this purpose. nih.govresearchgate.net
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org A linear relationship is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (r²). researchgate.netepa.gov For most analytical methods used in residue analysis, a correlation coefficient of 0.99 or greater is considered acceptable. epa.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com The LOQ is a critical parameter in residue analysis as it defines the lower limit of reliable measurement for regulatory purposes. For pesticide residue analysis, the LOQ should be sufficiently low to detect residues at or below the established maximum residue levels (MRLs). nih.gov For example, validation of analytical methods for herbicides often aims for an LOQ of 0.01 mg/kg or lower.
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. wjarr.com It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. caa.go.jp Generally, recovery values between 70% and 120% are considered acceptable for pesticide residue analysis. nih.gov
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). epa.gov An RSD of ≤20% is typically acceptable. nih.gov
Detailed Research Findings
While specific, detailed validation reports for this compound are not widely available in public literature, research on the closely related compound, benazolin-ethyl, provides valuable insights into the expected performance of analytical methods for benazolin compounds. A study on the determination of benazolin-ethyl residues in soil and rape seed using gas chromatography with electron capture detection (GC-ECD) reported robust validation parameters. researchgate.net The average recoveries for benazolin-ethyl ranged from 85.89% to 105.84% across three different spiking levels (0.005, 0.1, and 0.5 mg/kg), with relative standard deviations (RSD) all below 5.53%. researchgate.net The limit of quantification (LOQ) for both soil and rape seed was established at 0.005 mg/kg. researchgate.net
The data from this study on benazolin-ethyl can be used to construct illustrative data tables for the validation parameters that would be relevant for this compound analysis.
Interactive Data Tables
Below are interactive tables summarizing typical validation parameters for an analytical method for a benazolin compound, based on the findings for benazolin-ethyl and general guidelines for pesticide residue analysis.
Table 1: Linearity and Range for Benazolin Analysis
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Calibration Range | 0.005 - 1.0 µg/mL | - |
| Number of Calibration Points | 6 | ≥ 5 |
| Coefficient of Determination (r²) | > 0.995 | ≥ 0.99 |
Table 2: LOD and LOQ for Benazolin Analysis
| Parameter | Soil (mg/kg) | Water (µg/L) | Biological Tissue (mg/kg) |
|---|---|---|---|
| Limit of Detection (LOD) | 0.0015 | 0.01 | 0.002 |
| Limit of Quantification (LOQ) | 0.005 | 0.05 | 0.005 |
Table 3: Accuracy (Recovery) and Precision (RSD) for Benazolin Analysis in Soil
| Spiking Level (mg/kg) | Mean Recovery (%) | Repeatability (RSDr, %) | Intermediate Precision (RSDip, %) |
|---|---|---|---|
| 0.005 (LOQ) | 95.2 | 4.8 | 6.5 |
| 0.05 | 98.7 | 3.5 | 5.1 |
| 0.5 | 101.3 | 2.9 | 4.2 |
The existence of this compound as a salt form is noted in patent literature, suggesting its potential use in herbicidal formulations. google.com Therefore, the development and validation of specific analytical methods for this compound and its metabolites in various matrices remain a critical requirement for environmental monitoring and food safety assurance.
Emerging Research Frontiers and Future Directions in Benazolin Potassium Science
Integration of 'Omics' Technologies in Herbicide Efficacy and Resistance Research
The advent of 'omics' technologies, including transcriptomics, proteomics, and metabolomics, has revolutionized the study of herbicide-plant interactions. These powerful tools allow for a holistic view of the molecular and physiological changes that occur within a plant upon exposure to a herbicide, providing unprecedented insights into its mode of action and the mechanisms of resistance. While specific 'omics' studies on benazolin-potassium are not yet widely published, the established methodologies offer a clear roadmap for future investigations.
Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire complement of proteins, are instrumental in dissecting the complex cellular responses to herbicides. researchgate.net For a synthetic auxin herbicide like benazolin (B1667980), which functions by mimicking natural plant growth hormones and causing uncontrolled growth in susceptible weeds, these technologies can pinpoint the specific genes and proteins whose expression is altered. herts.ac.ukontosight.ai
Future research integrating these approaches for this compound could elucidate:
Primary targets and signaling pathways: Identifying the initial molecular targets and the subsequent signaling cascades that lead to the herbicidal effect.
Mechanisms of selectivity: Understanding why certain plant species are susceptible while others, like the crops it is designed to protect, are tolerant. This could involve differences in uptake, translocation, metabolism, or target site sensitivity.
Resistance mechanisms: In weed populations that develop resistance, transcriptomic and proteomic analyses can identify the underlying genetic changes. This could involve mutations in the target protein, enhanced metabolic degradation of the herbicide, or reduced translocation. nih.gov
A hypothetical study design for such research is outlined in the table below.
| Research Phase | Technology | Objective | Expected Outcome |
| Initial Screening | Transcriptomics (RNA-Seq) | To identify genes that are differentially expressed in susceptible weeds treated with this compound. | A list of candidate genes involved in the herbicide response. |
| Protein-level Validation | Proteomics (LC-MS/MS) | To quantify changes in protein abundance in response to this compound treatment. | Identification of key proteins and enzymes whose levels are altered, confirming transcriptomic data. |
| Functional Analysis | Gene Editing (e.g., CRISPR/Cas9) | To validate the role of candidate genes in conferring susceptibility or resistance. | Confirmation of gene function and its role in the herbicidal action of this compound. |
Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. mdpi.com When a plant is treated with a herbicide, its metabolic profile can be significantly altered. For this compound, a synthetic auxin, this would likely involve disruptions in pathways related to amino acid synthesis, carbohydrate metabolism, and secondary metabolite production. ucanr.edu
Metabolomic studies can provide a detailed snapshot of the physiological stress experienced by the plant. By analyzing the changes in metabolite levels, researchers can:
Identify biomarkers of exposure: Certain metabolites may serve as early indicators of herbicide application, even before visible symptoms appear.
Uncover novel modes of action: Unexpected changes in metabolic pathways could reveal previously unknown effects of the herbicide.
Differentiate between susceptible and resistant biotypes: Resistant plants may exhibit distinct metabolic profiles that allow them to detoxify the herbicide or compensate for its effects.
The integration of these 'omics' technologies offers a powerful, systems-biology approach to understanding this compound's mode of action and the evolution of resistance.
Synergistic and Antagonistic Interactions with Other Agrochemicals
In modern agriculture, it is common practice to apply multiple agrochemicals, such as herbicides, insecticides, and fungicides, in tank mixtures to save time and resources. slideshare.netslideshare.net However, the chemical and biological interactions between these compounds can be complex, leading to synergistic (enhanced effect) or antagonistic (reduced effect) outcomes. scielo.brtheseam.com
Research into the interactions of this compound with other agrochemicals is crucial for optimizing weed control strategies and avoiding unexpected crop damage or reduced efficacy. Benazolin has been formulated in mixtures with other herbicides like dicamba (B1670444) and MCPA to broaden the spectrum of controlled weeds. ontosight.ai
Future research in this area should systematically investigate:
Synergistic combinations: Identifying other herbicides, fungicides, or insecticides that, when mixed with this compound, result in a greater-than-additive effect on target weeds. For example, some fungicides have been shown to have synergistic effects with certain insecticides. researchgate.netnih.gov This could potentially allow for lower application rates, reducing costs and environmental impact.
Antagonistic combinations: Determining which agrochemicals may interfere with the efficacy of this compound. For instance, some herbicides can antagonize the activity of others when tank-mixed. scielo.brdtnpf.com Understanding these negative interactions is vital to avoid failed weed control applications.
The table below presents a hypothetical framework for studying these interactions.
| Interaction Type | Potential Partner Agrochemical | Rationale for Investigation | Desired Outcome |
| Synergism | Photosystem II inhibitors | Different modes of action could lead to a more comprehensive disruption of weed physiology. | Enhanced weed control with reduced application rates. |
| Synergism | Certain insecticides or fungicides | Some compounds can inhibit detoxification enzymes in weeds, making them more susceptible to the herbicide. nih.govsemanticscholar.org | Broader pest and weed management in a single application. |
| Antagonism | Graminicides (grass herbicides) | Tank-mixing broadleaf and grass herbicides can sometimes lead to reduced efficacy of the graminicide. theseam.com | Recommendations for sequential application or alternative tank-mix partners. |
Investigation of this compound for Non-Herbicidal Plant Biotechnology Applications
While primarily known as a herbicide, the biological activity of synthetic auxins like benazolin suggests potential for other applications in plant biotechnology. ucanr.edu Natural auxins play a critical role in numerous aspects of plant growth and development, including root initiation, fruit development, and tissue culture.
Emerging research could explore the use of this compound at sub-lethal concentrations for:
Rooting of cuttings: Synthetic auxins are commonly used to promote adventitious root formation in vegetative propagation. Investigating the efficacy of this compound for this purpose could offer a new tool for horticulturists and plant propagators.
Somatic embryogenesis: In plant tissue culture, auxins are often essential for inducing the formation of embryos from somatic cells. The specific chemical structure of benazolin might offer advantages in certain species or culture systems.
Modifying plant architecture: Precise application of auxins can influence branching patterns, stem elongation, and other architectural traits. While challenging, this could have applications in ornamental horticulture or for optimizing crop canopies for light interception.
These potential applications remain largely unexplored and would require extensive research to determine optimal concentrations and application methods to achieve the desired effect without causing phytotoxicity.
Future Directions in Sustainable Agricultural Systems and Environmental Stewardship
The long-term vision for any agricultural input is its successful integration into sustainable production systems that are both productive and environmentally responsible. datahorizzonresearch.comucs.orgfondsdedotationroullier.org For this compound, future research and development will likely focus on enhancing its environmental profile and ensuring its compatibility with sustainable farming practices.
Key areas for future investigation include:
Enhanced biodegradation: While benazolin is considered non-persistent in soil, research into its microbial degradation pathways can lead to strategies for accelerating its breakdown. nih.govoup.comnih.gov This could involve identifying or engineering soil microbes with enhanced capabilities for metabolizing the herbicide.
Minimizing off-target effects: As a synthetic auxin, benazolin can potentially affect non-target broadleaf plants. researchgate.netunesp.br Research into precision application technologies, such as drone-based spot spraying and the development of low-drift formulations, can help to minimize these risks.
Integration with Integrated Weed Management (IWM): Future strategies will increasingly rely on IWM, which combines chemical control with cultural, mechanical, and biological methods. Research is needed to determine the optimal placement of this compound within IWM programs, such as its use in rotation with herbicides having different modes of action to delay the evolution of resistance. nih.gov
Impact on soil health and non-target organisms: Continued monitoring and research on the long-term impacts of benazolin use on soil microbial communities, earthworms, and other beneficial organisms are essential for a comprehensive environmental risk assessment. herts.ac.ukmdpi.com
The ongoing commitment to research in these areas will be pivotal in ensuring that this compound can continue to be a valuable tool for farmers while upholding the principles of environmental stewardship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
